A Comprehensive Technical Guide to tert-butyl 2-(4-cyanophenoxy)propanoate
A Comprehensive Technical Guide to tert-butyl 2-(4-cyanophenoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(4-cyanophenoxy)propanoate is a chemical compound with significant potential as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, which incorporates a chiral center, a bulky tert-butyl ester protecting group, and a cyanophenoxy moiety, makes it an attractive intermediate for creating a diverse array of derivatives. The cyano group can be transformed into various other functional groups, and the tert-butyl ester provides a means for controlled deprotection under specific acidic conditions.
Compound Identification:
| Systematic Name | tert-butyl 2-(4-cyanophenoxy)propanoate |
| CAS Number | 1461709-09-0[1] |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
Synthesis and Mechanistic Insights
The synthesis of tert-butyl 2-(4-cyanophenoxy)propanoate is most commonly achieved through a Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This process involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, 4-cyanophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a tert-butyl 2-halopropanoate.
An alternative approach involves a nucleophilic aromatic substitution (SNAr) reaction, where a halogenated benzonitrile is reacted with a tert-butyl 2-hydroxypropanoate. However, the Williamson ether synthesis is often preferred for its generally milder conditions and broader substrate scope.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of tert-butyl 2-(4-cyanophenoxy)propanoate.
Materials:
-
4-Cyanophenol
-
tert-Butyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Alkyl Halide: While stirring, add tert-butyl 2-bromopropanoate (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure tert-butyl 2-(4-cyanophenoxy)propanoate.
Caption: Workflow for the synthesis of tert-butyl 2-(4-cyanophenoxy)propanoate.
Structural Elucidation and Physicochemical Properties
The structural confirmation of tert-butyl 2-(4-cyanophenoxy)propanoate relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Absorption Bands | Interpretation |
| ¹H NMR | δ 7.6 (d, 2H), δ 6.9 (d, 2H), δ 4.8 (q, 1H), δ 1.6 (d, 3H), δ 1.4 (s, 9H) | Aromatic protons, methine proton adjacent to the ester, methyl protons of the propanoate, and tert-butyl protons. |
| ¹³C NMR | δ 170, δ 160, δ 134, δ 119, δ 115, δ 105, δ 82, δ 28, δ 18 | Carbonyl carbon of the ester, aromatic carbons, nitrile carbon, quaternary carbon of the tert-butyl group, methyl carbons. |
| IR (cm⁻¹) | ~2230 (strong, sharp), ~1750 (strong), ~1600, ~1500 (medium), ~1250, ~1150 (strong) | C≡N stretch, C=O stretch of the ester, C=C stretches of the aromatic ring, C-O stretches of the ether and ester.[2][3] |
Note: The predicted NMR data is based on analogous structures and chemical shift principles. Actual experimental values may vary slightly.
Applications in Research and Drug Development
The unique combination of functional groups in tert-butyl 2-(4-cyanophenoxy)propanoate makes it a valuable intermediate in medicinal chemistry and organic synthesis.
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Scaffold for Bioactive Molecules: The cyanophenoxypropanoate core can be found in various biologically active compounds. The cyano group can serve as a bioisostere for other functional groups or can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for diverse derivatization.
-
Intermediate in Drug Discovery: The tert-butyl ester acts as a protecting group for the carboxylic acid functionality. This allows for selective reactions at other parts of the molecule. The ester can be readily removed under acidic conditions to reveal the free carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. This is a common strategy in the synthesis of drug candidates.[4][5]
-
Chiral Building Block: The presence of a stereocenter at the 2-position of the propanoate moiety allows for the synthesis of enantiomerically pure compounds, which is crucial in drug development as different enantiomers can have vastly different pharmacological activities.
Caption: Potential synthetic pathways from tert-butyl 2-(4-cyanophenoxy)propanoate.
Safety, Handling, and Storage
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[6][7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
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Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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Taylor & Francis Group. NMR 1H, 13C, and 17O Spectroscopy of The Tert-Butyl Hydroperoxide. [Link]
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ResearchGate. Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. [Link]
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Supporting Information. [Link]
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Doc Brown's Chemistry. database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. [Link]
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MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
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